4,4,5,5-Tetramethyl-2-(3-(S-methylsulfonimidoyl)phenyl)-1,3,2-dioxaborolane
Description
This compound belongs to the 1,3,2-dioxaborolane family, characterized by a boron-containing heterocyclic core. The structure features a 4,4,5,5-tetramethyl substitution on the dioxaborolane ring and a 3-(S-methylsulfonimidoyl)phenyl substituent. The sulfonimidoyl group (–S(O)(NH)CH₃) introduces both steric bulk and electronic effects, enhancing the compound’s stability and reactivity in cross-coupling reactions.
Properties
Molecular Formula |
C13H20BNO3S |
|---|---|
Molecular Weight |
281.2 g/mol |
IUPAC Name |
imino-methyl-oxo-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-λ6-sulfane |
InChI |
InChI=1S/C13H20BNO3S/c1-12(2)13(3,4)18-14(17-12)10-7-6-8-11(9-10)19(5,15)16/h6-9,15H,1-5H3 |
InChI Key |
JDSQEEKTPXIYAT-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)S(=N)(=O)C |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Cross-Coupling Using Boronate Esters
One common approach involves the use of preformed arylboronate esters such as 4,4,5,5-tetramethyl-2-(3-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane as coupling partners in Suzuki-Miyaura reactions.
| Parameter | Details |
|---|---|
| Starting materials | (6-chloropyridin-3-yl)methanol and 4,4,5,5-tetramethyl-2-(4-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) (0.4 mmol) |
| Base | Cesium carbonate (4.3 mmol) |
| Solvent | Dry 1,4-dioxane and water |
| Temperature | 100 °C |
| Atmosphere | Nitrogen (inert) |
| Reaction time | Overnight |
| Workup | Filtration through Celite, concentration under vacuum |
| Yield | Approximately 69% |
This method allows the coupling of the boronate ester with aryl halides, preserving the sulfonyl or sulfonimidoyl functionality on the aromatic ring.
Lithiation Followed by Borylation
Another widely used method involves lithiation of the aryl halide followed by reaction with a boron reagent such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to form the boronate ester.
| Parameter | Details |
|---|---|
| Starting material | 1-bromo-3-(S-methylsulfonimidoyl)benzene or similar aryl bromide |
| Base | n-Butyllithium in hexane (1.6 M) |
| Temperature | -78 °C during lithiation; then warmed to room temperature |
| Boron reagent | 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Solvent | Tetrahydrofuran (THF) |
| Reaction time | Lithiation for 2 hours; borylation overnight at room temperature |
| Workup | Quenching with methanol, extraction, drying over sodium sulfate, purification by column chromatography |
| Yield | Typically 78-86% |
This method is effective for introducing the boronate group while maintaining sensitive functional groups such as sulfonimidoyl.
Comparative Data Table of Preparation Methods
| Method | Key Reagents & Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Palladium-catalyzed Suzuki | Tetrakis(triphenylphosphine)palladium(0), cesium carbonate | 1,4-Dioxane/H2O, 100 °C, inert | ~69 | Suitable for coupling with aryl halides |
| Lithiation-Borylation | n-Butyllithium, 2-isopropoxy-4,4,5,5-tetramethyl dioxaborolane | THF, -78 °C to RT, inert | 78-86 | Effective for sensitive groups |
| Copper-catalyzed Borylation | Copper(II) ferrite nanoparticles, potassium tert-butoxide | DMF, 20 °C, 12 h | Variable | Green chemistry approach |
Research Findings and Notes
The palladium-catalyzed cross-coupling approach is widely applied in synthesizing arylboronate esters bearing sulfonyl or sulfonimidoyl groups, offering moderate to good yields under inert atmosphere and elevated temperatures.
The lithiation followed by borylation provides a robust alternative to introduce the boronate ester functionality directly, with high selectivity and yields, especially useful when the sulfonimidoyl group is sensitive to harsh conditions.
Microwave-assisted synthesis has been reported to accelerate palladium-catalyzed coupling reactions involving similar boronate esters, achieving comparable yields in shorter times at 100 °C.
The copper-catalyzed method offers a milder and environmentally friendlier route but requires further optimization for sulfonimidoyl-substituted systems.
The presence of the S-methylsulfonimidoyl group requires careful control of reaction conditions to avoid decomposition or side reactions, favoring inert atmosphere and moderate temperatures.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-(3-(S-methylsulfonimidoyl)phenyl)-1,3,2-dioxaborolane can undergo various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or boronates.
Reduction: The compound can be reduced to form different boron-containing species.
Substitution: The aryl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogenating agents, nitrating agents, etc.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield boronic acids, while substitution reactions could introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Organic Synthesis
4,4,5,5-Tetramethyl-2-(3-(S-methylsulfonimidoyl)phenyl)-1,3,2-dioxaborolane is utilized as a reagent in organic synthesis due to its ability to participate in cross-coupling reactions. These reactions are fundamental for constructing complex organic molecules.
Key Reactions :
- Borylation : The compound can be used to introduce boron into organic substrates, facilitating further functionalization.
- Cross-Coupling Reactions : It serves as a boron source in Suzuki-Miyaura and other coupling reactions which are pivotal in forming carbon-carbon bonds.
Medicinal Chemistry
The compound's structure allows it to act as a potential pharmacophore in drug development. Its sulfonimidoyl group enhances its interaction with biological targets.
Case Study :
- Research indicates that derivatives of this compound exhibit anti-cancer properties by inhibiting specific enzymes involved in tumor progression. In vitro studies have shown promising results against various cancer cell lines .
Agricultural Chemistry
The compound has potential applications as an agrochemical agent due to its bioactive properties.
Case Study :
- In studies focusing on pest management, formulations containing this compound have demonstrated efficacy against common agricultural pests. Its mechanism involves disrupting the metabolic pathways of target organisms .
Data Tables
| Application Area | Specific Use Case | Observations |
|---|---|---|
| Organic Synthesis | Borylation and cross-coupling reactions | High yields in product formation |
| Medicinal Chemistry | Anti-cancer drug development | Effective against multiple cancer lines |
| Agricultural Chemistry | Pest management formulations | Reduced pest populations observed |
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-(3-(S-methylsulfonimidoyl)phenyl)-1,3,2-dioxaborolane depends on its application:
In Organic Synthesis: Acts as a boron source in cross-coupling reactions, where the boron atom forms a transient complex with the catalyst, facilitating the formation of carbon-carbon bonds.
In Biological Systems: The exact mechanism would depend on the specific biological target and pathway involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Stability
Electronic Effects
- S-Methylsulfonimidoyl Group (Target Compound) :
The sulfonimidoyl group is a strong electron-withdrawing substituent, increasing the boron center’s electrophilicity. This enhances reactivity in Suzuki-Miyaura couplings compared to electron-donating groups . - Methylthio Group (4,4,5,5-Tetramethyl-2-(3-(methylthio)phenyl)-1,3,2-dioxaborolane) :
The –SCH₃ group is less electron-withdrawing, leading to lower Lewis acidity at boron and slower coupling kinetics .
Steric Effects
- Target Compound :
The 4,4,5,5-tetramethyl dioxaborolane ring provides steric protection to the boron atom, improving stability against hydrolysis. The sulfonimidoyl group adds moderate steric bulk, which may slow transmetallation in some cases . - Long Alkyl Chain (4,4,5,5-Tetramethyl-2-(1-phenylpentadecan-3-yl)-1,3,2-dioxaborolane): The extended alkyl chain introduces significant steric hindrance, limiting use in sterically demanding reactions but enhancing solubility in nonpolar solvents .
Comparative Reactivity in Cross-Coupling Reactions
Key Observations :
Stability and Handling Considerations
- Target Compound :
Requires anhydrous storage due to the sulfonimidoyl group’s sensitivity to moisture-induced decomposition . - Bromophenyl Derivatives :
Light-sensitive; degradation observed under prolonged UV exposure . - Trifluoromethoxy Derivatives : High thermal stability (decomposition >200°C), suitable for high-temperature reactions .
Biological Activity
4,4,5,5-Tetramethyl-2-(3-(S-methylsulfonimidoyl)phenyl)-1,3,2-dioxaborolane is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure
The compound is characterized by a dioxaborolane core structure with specific substituents that influence its reactivity and biological interactions. The presence of the sulfonimidoyl group is significant for its pharmacological activity.
Synthesis
The synthesis of 4,4,5,5-Tetramethyl-2-(3-(S-methylsulfonimidoyl)phenyl)-1,3,2-dioxaborolane involves several steps that typically include:
- Formation of the dioxaborolane ring.
- Introduction of the methylsulfonimidoyl group onto the aromatic ring.
Detailed procedures can be found in specialized chemical literature and patents .
Antimicrobial Activity
Recent studies have indicated that compounds similar to 4,4,5,5-Tetramethyl-2-(3-(S-methylsulfonimidoyl)phenyl)-1,3,2-dioxaborolane exhibit significant antimicrobial properties. For instance:
- In vitro studies have shown effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds were reported as low as 62.5 µg/mL against E. coli and E. faecalis .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 62.5 | E. coli |
| Compound B | 78.12 | E. faecalis |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro assays demonstrated that it can inhibit the proliferation of cancer cell lines such as HeLa and A549 with IC50 values around 226 µg/mL .
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 226 |
| A549 | 242.52 |
The biological activity of this compound may be attributed to its ability to interact with specific cellular targets. For example:
- Inhibition of key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Disruption of cellular signaling pathways , potentially mediated through the sulfonimidoyl moiety.
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- Case Study on Antimicrobial Efficacy : A study reported that a derivative of the dioxaborolane structure exhibited potent activity against resistant strains of bacteria, suggesting a promising avenue for treating infections where traditional antibiotics fail .
- Anticancer Research : Another investigation focused on the compound's ability to induce apoptosis in cancer cells through mitochondrial pathways .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4,4,5,5-Tetramethyl-2-(3-(S-methylsulfonimidoyl)phenyl)-1,3,2-dioxaborolane?
- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions, analogous to procedures for structurally similar boronic esters. For example, describes a protocol using methanol potassium, bis(pinacolato)diboron, and MTBE under reflux (85°C, 12 hours), followed by neutralization and extraction. The S-methylsulfonimidoyl group may require additional steps, such as sulfonamide functionalization prior to boronation. Post-synthesis purification involves column chromatography (SiO₂, hexane/ethyl acetate gradients) and characterization via NMR .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : To confirm aromatic and methyl group environments. Quadrupolar broadening of ¹¹B NMR may obscure boron-related signals, necessitating high-field instruments or indirect analysis via ¹H-¹¹B correlation experiments .
- SMILES/InChI : Structural validation using descriptors (e.g., InChIKey: DGPGLPBMZOKGON from ).
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF (e.g., m/z 395 [M+H]⁺ in ) .
Q. What are the primary applications of this compound in organic synthesis?
- Methodological Answer : The compound is used in:
- C–C bond formation : Suzuki-Miyaura cross-coupling with aryl halides, leveraging the boronic ester’s reactivity (Pd catalysts, ).
- Serine protease inhibition : As a precursor to α-aminoboronic acids, which act as transition-state analogs ( ).
- Photoredox catalysis : For radical-mediated coupling under Ir-based conditions ( ).
Advanced Research Questions
Q. How does the S-methylsulfonimidoyl group influence reactivity in cross-coupling reactions?
- Methodological Answer : The sulfonimidoyl group enhances electron-withdrawing effects, polarizing the boron center and accelerating transmetalation in Pd-catalyzed reactions. However, steric hindrance may reduce coupling efficiency compared to simpler boronic esters (e.g., trifluoromethyl derivatives in ). Optimization involves adjusting ligand systems (e.g., bulky phosphines) or using microwave-assisted heating to mitigate steric effects .
Q. How can researchers resolve discrepancies in NMR data caused by quadrupolar broadening?
- Methodological Answer : Quadrupolar broadening of ¹¹B signals (due to boron’s spin-3/2 nucleus) can be addressed by:
- ¹H-¹¹B HMBC : Indirect detection of boron environments via proton coupling.
- Cryogenic probes : Enhance sensitivity in high-field NMR (>500 MHz).
- Chemical derivatization : Convert the boronic ester to a stable trifluoroborate salt for sharper signals ().
Q. What catalytic systems optimize Suzuki-Miyaura coupling with this boronic ester?
- Methodological Answer : High yields are achieved using:
- Pd(PPh₃)₄ or Pd(OAc)₂ : With SPhos or XPhos ligands to stabilize the active Pd⁰ species.
- Base selection : K₂CO₃ or CsF in THF/H₂O mixtures ( ).
- Microwave irradiation : Reduces reaction time from hours to minutes (e.g., 80°C, 20 min) while maintaining selectivity .
Q. What factors affect the compound’s stability under storage or reaction conditions?
- Methodological Answer : Stability is influenced by:
- Moisture sensitivity : Store under inert atmosphere (N₂/Ar) at 0–6°C ( ).
- pH sensitivity : Avoid strongly acidic conditions to prevent boronate hydrolysis.
- Light exposure : Decomposition under UV light necessitates amber vials for long-term storage .
Q. How can enantioselective synthesis be achieved for derivatives of this compound?
- Methodological Answer : Enantioselectivity is attainable via:
- Chiral auxiliaries : Introduce temporary directing groups (e.g., Evans oxazolidinones) during boronation.
- Asymmetric catalysis : Use Pd/chiral ligand systems (e.g., BINAP) for dynamic kinetic resolution in cross-coupling ( ).
- Enzymatic resolution : Lipase-mediated hydrolysis of racemic intermediates (not directly cited but methodologically valid).
Data Contradiction Analysis
Q. How to reconcile conflicting reports on reaction yields in cross-coupling studies?
- Methodological Answer : Yield discrepancies often arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
